molecular formula C14H13NO3 B14649997 1-Ethyl-4-(4-nitrophenoxy)benzene CAS No. 50672-59-8

1-Ethyl-4-(4-nitrophenoxy)benzene

Cat. No.: B14649997
CAS No.: 50672-59-8
M. Wt: 243.26 g/mol
InChI Key: RLBDKFLVEFTRLX-UHFFFAOYSA-N
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Description

The nitrophenoxy moiety consists of a second benzene ring bearing a nitro (-NO₂) group at its para position, linked via an ether oxygen.

Properties

CAS No.

50672-59-8

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-ethyl-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C14H13NO3/c1-2-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17/h3-10H,2H2,1H3

InChI Key

RLBDKFLVEFTRLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-nitrophenoxy)benzene typically involves the reaction of 1-ethyl-4-hydroxybenzene with 4-nitrophenol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-nitrophenol attacks the benzene ring of 1-ethyl-4-hydroxybenzene, resulting in the formation of 1-Ethyl-4-(4-nitrophenoxy)benzene.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: The major product is 1-Ethyl-4-(4-aminophenoxy)benzene.

    Reduction: The major product is 1-Ethyl-4-(4-aminophenoxy)benzene.

    Substitution: The major products depend on the substituent introduced, such as 1-Ethyl-4-(4-bromophenoxy)benzene or 1-Ethyl-4-(4-chlorophenoxy)benzene.

Scientific Research Applications

1-Ethyl-4-(4-nitrophenoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

a) 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (CAS not provided, synthesized in )
  • Structure: Benzene with a chloromethyl (-CH₂Cl) group at position 1 and a 4-nitrophenoxy group at position 4.
  • Molecular Formula: C₁₃H₁₀ClNO₃.
  • Key Differences :
    • Reactivity : The chloromethyl group is more electrophilic than ethyl, enabling nucleophilic substitution reactions (e.g., reduction to 4-((4-chlorobenzyl)oxy)aniline using Raney Ni ).
    • Applications : Used as an intermediate in agrochemical synthesis (e.g., nitrofen analogs) .
  • Reference : .
b) 1-Nitro-4-(4-nitrophenoxy)benzene (CAS not provided, )
  • Structure: Two nitro groups—one on the central benzene and another on the phenoxy ring.
  • Molecular Formula : C₁₂H₈N₂O₅.
  • Key Differences: Electron Effects: Dual nitro groups enhance electron-withdrawing effects, reducing aromatic ring reactivity compared to the ethyl-substituted compound. Crystallinity: Exhibits a monoclinic polymorph with distinct X-ray diffraction patterns .
  • Reference : .
c) 1-Ethyl-4-nitrobenzene (CAS 100-12-9, )
  • Molecular Formula: C₈H₉NO₂.
  • Key Differences: Polarity: Absence of the phenoxy group reduces molecular polarity, increasing solubility in nonpolar solvents. Applications: Primarily used in organic synthesis rather than materials science or agrochemistry .
  • Reference : .

Functional Group Comparisons

a) Pesticide Analogs
  • Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene, CAS 1836-75-5): Structure: Dichloro and nitrophenoxy substituents. Toxicity: Banned due to environmental persistence and carcinogenicity . Contrast: The ethyl group in 1-ethyl-4-(4-nitrophenoxy)benzene may reduce toxicity compared to chlorine substituents.
  • Reference : .
b) Polymer Precursors
  • 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene (CAS 117923-34-9, ): Structure: Ethynyl (-C≡C-) and hexylphenyl groups. Applications: Used in liquid crystal displays (LCDs) due to its hydrophobic and conjugated structure. Contrast: The nitrophenoxy group in the target compound introduces redox-active properties absent in ethynyl analogs.
  • Reference : .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
1-Ethyl-4-(4-nitrophenoxy)benzene 243.26 Ethyl, nitrophenoxy Moderate electrophilicity Intermediate, materials science
1-Chloro-4-[(4-nitrophenoxy)methyl]benzene 279.68 Chloromethyl, nitrophenoxy High electrophilicity Agrochemical synthesis
1-Nitro-4-(4-nitrophenoxy)benzene 276.20 Dual nitro groups Low aromatic reactivity Crystallography studies
Nitrofen 284.09 Dichloro, nitrophenoxy Environmental toxin Banned pesticide

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